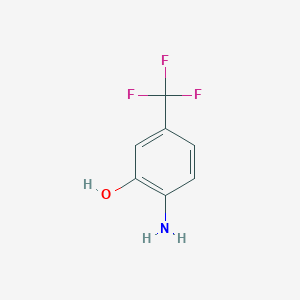

2-Amino-5-(trifluoromethyl)phenol

Description

BenchChem offers high-quality 2-Amino-5-(trifluoromethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-(trifluoromethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZRAAUVZAXXKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573628 | |

| Record name | 2-Amino-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-82-0 | |

| Record name | 2-Amino-5-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-(trifluoromethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-5-(TRIFLUOROMETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENX2MR5ALD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-Amino-5-(trifluoromethyl)phenol

Abstract

This technical guide provides an in-depth analysis of the synthetic pathways leading to 2-Amino-5-(trifluoromethyl)phenol, a critical intermediate in the pharmaceutical and agrochemical industries. The strategic incorporation of the trifluoromethyl (-CF3) group imparts unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, making this compound a valuable building block in modern drug design.[1][2] This document explores the prevalent synthetic methodologies, focusing on the reduction of nitrophenol precursors. Detailed experimental protocols, mechanistic insights, and a comparative analysis of different strategies are presented to equip researchers and development professionals with the knowledge to make informed decisions for process optimization and scale-up.

Introduction: The Significance of Fluorination in Molecule Design

2-Amino-5-(trifluoromethyl)phenol, also known as 4-Amino-3-hydroxybenzotrifluoride, is a specialized aromatic compound whose value is intrinsically linked to its trifluoromethyl substituent. In medicinal chemistry, the -CF3 group is a bioisostere for chlorine but offers distinct advantages. Its strong electron-withdrawing nature and high metabolic stability, owing to the strength of the C-F bond, can significantly improve a drug candidate's pharmacokinetic profile.[2] These enhancements include increased binding affinity to biological targets, improved membrane permeability, and a longer in-vivo half-life.[2][3] Consequently, 2-Amino-5-(trifluoromethyl)phenol serves as a key starting material for a range of active pharmaceutical ingredients (APIs) and next-generation pesticides.[1][4][5]

The dual functionality of the molecule—an amine and a phenol—provides two reactive sites for diverse chemical transformations, allowing for the construction of complex molecular architectures.[3] This guide focuses on the most practical and scientifically robust methods for its synthesis, providing the causal reasoning behind procedural choices to ensure reproducibility and scalability.

Primary Synthetic Strategy: Reduction of 2-Nitro-5-(trifluoromethyl)phenol

The most common and industrially viable route to 2-Amino-5-(trifluoromethyl)phenol is the reduction of its nitro precursor, 2-Nitro-5-(trifluoromethyl)phenol. This transformation is a cornerstone of aromatic amine synthesis and can be achieved through several reliable methods, primarily catalytic hydrogenation.[5][6]

Synthesis of the Nitro Precursor

The starting material, 2-Nitro-5-(trifluoromethyl)phenol, can be synthesized from commercially available 4-chloro-3-nitrobenzotrifluoride via nucleophilic aromatic substitution. This reaction is a classic example of activating an aromatic ring towards substitution with a strong electron-withdrawing group (in this case, both -NO2 and -CF3).

Mechanistic Rationale: The strongly electron-withdrawing nitro and trifluoromethyl groups stabilize the negative charge of the Meisenheimer complex formed during the nucleophilic attack of the hydroxide ion, thus facilitating the displacement of the chloride. The use of a polar aprotic solvent like DMSO is crucial as it solvates the cation (Na+) effectively, leaving the hydroxide nucleophile more reactive.[3]

Catalytic Hydrogenation

Catalytic hydrogenation is the preferred method for reducing the nitro group due to its high efficiency, clean conversion, and the generation of water as the only byproduct.[7]

Expert Insights:

-

Catalyst Choice: Palladium on carbon (Pd/C) is a highly effective and common choice for this transformation.[5][6] Raney Nickel is a more cost-effective alternative, though it may require more careful handling and higher pressures.[8] The catalyst loading is a critical parameter; typically 1-5 mol% is sufficient for complete conversion.

-

Solvent System: Protic solvents like methanol or ethanol are ideal as they readily dissolve the starting material and the hydrogen gas, facilitating the reaction on the catalyst surface.

-

Hydrogen Source: While compressed hydrogen gas is standard, transfer hydrogenation using a hydrogen donor like ammonium formate or hydrazine hydrate can also be employed, which may be more convenient for laboratory-scale synthesis as it avoids the need for high-pressure equipment.[6]

Experimental Protocols & Workflow

The following protocols represent a validated methodology for the synthesis of 2-Amino-5-(trifluoromethyl)phenol.

Protocol 1: Synthesis of 2-Nitro-5-(trifluoromethyl)phenol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-3-nitrobenzotrifluoride (1.0 eq) and dimethyl sulfoxide (DMSO, 5-10 volumes).

-

Reagent Addition: While stirring, add a solution of sodium hydroxide (1.1 eq) in water (2 volumes) dropwise.

-

Reaction: Heat the mixture to 80-90°C and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Acidification: Acidify the aqueous mixture with concentrated HCl until the pH is ~1-2. This protonates the phenoxide to precipitate the phenol product.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Protocol 2: Catalytic Hydrogenation to 2-Amino-5-(trifluoromethyl)phenol

-

Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve 2-Nitro-5-(trifluoromethyl)phenol (1.0 eq) in methanol (10-15 volumes).

-

Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Causality Note: Adding the catalyst under inert gas is a critical safety step. Dry Pd/C is pyrophoric and can ignite flammable solvents like methanol in the presence of air.

-

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 3-4 atm or ~50 psi). Stir the reaction vigorously at room temperature.

-

Expert Insight: Vigorous stirring is essential to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas), which directly impacts the reaction rate.[8]

-

-

Monitoring: The reaction is exothermic and can be monitored by the uptake of hydrogen. Continue until hydrogen consumption ceases.

-

Isolation: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Safety First: The Celite pad with the catalyst should not be allowed to dry completely in the air, as the catalyst can become pyrophoric again. It should be wetted with water before disposal.

-

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-5-(trifluoromethyl)phenol. The product can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

Comparative Analysis of Synthesis Routes

While catalytic hydrogenation is dominant, other reduction methods exist. A comparative summary is provided below.

| Method | Reagents | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | High yield, clean reaction (water byproduct), catalyst is recyclable. | Requires specialized pressure equipment; pyrophoric catalysts require careful handling. |

| Transfer Hydrogenation | Ammonium Formate, Pd/C | Avoids use of high-pressure H₂ gas; good for lab scale. | Stoichiometric byproduct formation; can be slower than direct hydrogenation. |

| Metal/Acid Reduction | SnCl₂/HCl or Fe/HCl | Inexpensive reagents; robust and reliable method. | Generates significant metallic waste; work-up can be cumbersome. |

Trustworthiness of Protocols: The catalytic hydrogenation route is the most self-validating system for industrial and research applications. The progress can be quantitatively monitored by pressure drop (H₂ uptake), and the reaction endpoint is clear. The purity of the final product is typically very high, often requiring minimal purification beyond filtration and solvent removal.

Conclusion

The synthesis of 2-Amino-5-(trifluoromethyl)phenol is most effectively and cleanly achieved via the catalytic hydrogenation of its nitro precursor, 2-Nitro-5-(trifluoromethyl)phenol. This method stands out for its high efficiency, atom economy, and scalability. Understanding the mechanistic principles behind each step—from the nucleophilic substitution to form the precursor to the three-phase catalytic reduction—is paramount for process optimization, safety, and achieving high purity. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize this vital chemical intermediate.

References

- 2-Amino-5-(trifluoromethyl)phenol. MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeBDUZoCmp-yzoi8e6lMsduu-e5TIhviA55_8IA_-ITceyME67s6uNxh3mVxBgNDf_Qe9tNaBfgXbTlvfdL89ejo2_DBwTwOxV5S_GrqPE244BdyiHj5jnxjl5KkkYZ87QT-IH4aQYDARtvy1aOg7IjOvnMBv9sXjw6eenZodl9dzDG50nVtEVMYbAs0LahAdq0Pq1YgDM5nQO5hsEA-4JKw==]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [URL: https://www.mdpi.com/1420-3049/28/19/6755]

- 2-Nitro-5-(trifluoromethyl)phenol. Benchchem. [URL: https://www.benchchem.com/product/b52771]

- The Synthesis and Applications of 2-Amino-4-(trifluoromethyl)phenol. Ningbo Inno Pharmchem Co., Ltd. [URL: https://www.inno-pharmchem.com/news/the-synthesis-and-applications-of-2-amino-4-trifluoromethyl-phenol-2023-12-07.html]

- Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds. Google Patents. [URL: https://patents.google.

- 2-Amino-5-(trifluoromethoxy)phenol. Benchchem. [URL: https://www.benchchem.com/product/117338-14-4]

- Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. ResearchGate. [URL: https://www.researchgate.

- Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/unlocking-chemical-innovation-the-role-of-2-trifluoromethyl-phenol-in-advanced-synthesis-2024-05-10.html]

Sources

- 1. 2-Amino-5-(trifluoromethyl)phenol [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Amino-5-(trifluoromethoxy)phenol|CAS 117338-14-4 [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Nitro-5-(trifluoromethyl)phenol | 402-17-5 | Benchchem [benchchem.com]

- 7. US3270057A - Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

2-Amino-5-(trifluoromethyl)phenol chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

2-Amino-5-(trifluoromethyl)phenol is a substituted aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1] Its structure is characterized by a phenol ring substituted with an amino group, a hydroxyl group, and a trifluoromethyl group. This unique combination of functional groups imparts a distinct reactivity profile and makes it a valuable intermediate for the synthesis of more complex molecules.[1] The presence of the trifluoromethyl (-CF3) moiety is particularly noteworthy, as this group is widely employed in drug design to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4] This guide provides a comprehensive overview of the core chemical properties, spectroscopic profile, reactivity, and applications of this important chemical intermediate.

Molecular and Physicochemical Properties

The fundamental properties of 2-Amino-5-(trifluoromethyl)phenol are summarized below. This data is essential for its identification, handling, and use in quantitative experimental setups.

| Property | Value | Source(s) |

| CAS Number | 454-82-0 | [1][5][6] |

| Molecular Formula | C₇H₆F₃NO | [1][5][6] |

| Molecular Weight | 177.12 g/mol | [1][5] |

| IUPAC Name | 2-amino-5-(trifluoromethyl)phenol | [5] |

| Synonyms | 2-Hydroxy-4-(trifluoromethyl)aniline, 4-Amino-3-hydroxybenzotrifluoride | [5] |

| Boiling Point | 233.8°C (at 760 mmHg) | [1] |

| Density | 1.432 g/cm³ | [1] |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)O)N | [5] |

| InChIKey | ILZRAAUVZAXXKZ-UHFFFAOYSA-N | [5] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N [label="NH₂", fontcolor="#34A853"]; O [label="OH", fontcolor="#EA4335"]; CF3 [label="CF₃", fontcolor="#4285F4"];

// Position nodes to form the benzene ring C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"];

// Position functional groups N [pos="2.08,1.2!"]; O [pos="-2.08,1.2!"]; CF3 [pos="0,-2.4!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Double bonds (approximated with labels for simplicity in neato) lab1 [label="=", pos="-0.52,0.9!"]; lab2 [label="=", pos="-1.04,0!"]; lab3 [label="=", pos="0.52,-0.9!"]; lab4 [label="=", pos="1.04,0!"];

// Bonds to functional groups C1 -- O; C6 -- N; C4 -- CF3; }

Caption: 2D Structure of 2-Amino-5-(trifluoromethyl)phenol.

Spectroscopic Profile for Structural Elucidation

Accurate characterization is critical. The following sections describe the expected spectroscopic signatures for this molecule, which are essential for confirming its identity and purity after synthesis or before use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for unambiguous structure determination.[7]

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the amine (NH₂) protons, and the hydroxyl (OH) proton. The aromatic region will display a complex splitting pattern due to the substitution. The electron-donating effects of the -NH₂ and -OH groups and the electron-withdrawing effect of the -CF₃ group will cause the aromatic protons to have characteristic chemical shifts. The amine and hydroxyl proton signals can be broad and their positions may vary depending on the solvent and concentration.[8]

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to each carbon atom in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are significantly influenced by the attached functional groups.[8]

-

¹⁹F NMR: This is a crucial technique for any fluorinated compound. A single, sharp singlet is expected for the -CF₃ group, as all three fluorine atoms are chemically equivalent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.[9]

-

O-H and N-H Stretching: Broad and intense absorption bands are expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.[9] The presence of two peaks in this region could suggest a primary amine.[10]

-

C-F Stretching: Strong, sharp absorption bands are characteristic of the C-F bonds in the trifluoromethyl group, typically appearing in the 1100-1350 cm⁻¹ region.

-

Aromatic C=C Stretching: Medium to weak bands will appear in the 1450-1600 cm⁻¹ range, confirming the presence of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[9]

-

Molecular Ion Peak ([M]⁺): In Electron Ionization (EI-MS), the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the molecule (~177.1).

-

Fragmentation: Common fragmentation patterns would involve the loss of small, stable molecules or radicals. The stability of the aromatic ring means that fragmentation will likely be dominated by the substituents.

Synthesis and Chemical Reactivity

Plausible Synthetic Routes

While multiple synthetic strategies can be envisioned, two common approaches in industrial and laboratory settings for analogous compounds include:

-

Reduction of a Nitro Precursor: A widely used method for preparing aromatic amines is the reduction of the corresponding nitro compound.[11] This would involve the synthesis of 2-nitro-5-(trifluoromethyl)phenol, followed by its reduction using standard methods such as catalytic hydrogenation (H₂/Pd-C) or metal-acid reduction (e.g., Sn/HCl).

-

Hydroxide Fusion of a Sulfonic Acid: Based on established industrial processes for aminophenols, a plausible route involves the high-temperature reaction of an alkali metal salt of an aminosulfonic acid with an alkali hydroxide.[11] This would start from 2-amino-5-(trifluoromethyl)benzenesulfonic acid and proceed via a nucleophilic aromatic substitution mechanism.

Core Reactivity Principles

The reactivity of 2-Amino-5-(trifluoromethyl)phenol is governed by the interplay of its three functional groups on the aromatic ring.

-

Electrophilic Aromatic Substitution: The amino (-NH₂) and hydroxyl (-OH) groups are potent activating, ortho-, para-directing groups.[12][13] This means the benzene ring is highly susceptible to electrophilic attack (e.g., halogenation, nitration) at the positions ortho and para to these groups. The positions C4 and C6 (relative to the -OH group) are the most activated sites.

-

Influence of the -CF₃ Group: The trifluoromethyl group is strongly electron-withdrawing and deactivating.[8] This electronic pull increases the acidity of the phenolic proton compared to phenol itself and decreases the basicity of the amino group compared to aniline.

-

Reactions of the Functional Groups: The amino group can undergo diazotization, acylation, and alkylation. The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters.

Caption: Logical relationship of functional groups and their influence on reactivity.

Applications in Research and Development

The primary value of 2-Amino-5-(trifluoromethyl)phenol lies in its role as a versatile building block.[1]

-

Pharmaceutical Synthesis: It serves as a key intermediate in the production of various Active Pharmaceutical Ingredients (APIs).[1] The incorporation of the trifluoromethyl group is a proven strategy in medicinal chemistry to enhance a drug's pharmacokinetic profile, including its metabolic stability and membrane permeability.[3][4]

-

Agrochemicals: This compound is a precursor for pesticides and herbicides. The -CF₃ group often contributes to the enhanced efficacy and stability of these crop protection agents.[1][3]

-

Material Science: Due to its unique electronic properties and multiple reactive sites, it is utilized in the synthesis of novel polymers and specialty chemicals with potential applications in advanced materials.[1]

Safety and Handling

As a reactive chemical intermediate, proper handling and storage are paramount to ensure laboratory safety. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[14]

-

Hazard Identification:

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

-

Corrosivity: Causes severe skin burns and eye damage.

-

Long-term Effects: Suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects.

-

-

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[14]

-

Avoid the formation and inhalation of dust and aerosols.[14]

-

Keep away from open flames and hot surfaces, as dust can be flammable.

-

-

Storage Conditions:

Conclusion

2-Amino-5-(trifluoromethyl)phenol is a high-value chemical intermediate whose utility is derived from its unique trifunctional aromatic structure. Its strategic importance in the pharmaceutical and agrochemical industries is primarily linked to the beneficial properties imparted by the trifluoromethyl group. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity is essential for any researcher or scientist aiming to leverage this versatile building block for the synthesis of novel, high-performance molecules.

References

-

2-Amino-5-(trifluoromethyl)phenol. MySkinRecipes. [Link]

-

2-AMINO-5-(TRIFLUOROMETHYL)PHENOL. precisionFDA. [Link]

-

2-Amino-5-(trifluoromethyl)phenol | C7H6F3NO | CID 15524277. PubChem. [Link]

-

2-Amino-5-nitro-4-(trifluoromethyl)phenol | C7H5F3N2O3 | CID 46780317. PubChem. [Link]

-

Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. ResearchGate. [Link]

-

Safety Data Sheet - 2-Thiophenecarboxylicacid, 3-amino-4-phenyl-5-(trifluoromethyl)-, methyl ester. Angene Chemical. [Link]

-

2-Amino-4-propyl-5-(trifluoromethyl)phenol | C10H12F3NO | CID 153911593. PubChem. [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Amino-5-hydroxybenzotrifluoride | C7H6F3NO | CID 14692834. PubChem. [Link]

-

PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. ACS Publications. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

- Process for the preparation of 2-amino-5-alkyl-phenols.

-

Spectroscopy and Spectrometry in Organic Chemistry. UW-Madison Chemistry. [Link]

-

3-(Trifluoromethyl)-5-nitrophenol (CAS 349-57-5) Properties. Chemcasts. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

2-Amino-4-((trifluoromethyl)sulfinyl)phenol | C7H6F3NO2S | CID 90259287. PubChem. [Link]

-

Thermophysical Properties of 2-Fluoro-5-methyl-4-nitrophenol. Chemcasts. [Link]

-

2-Amino-5-fluorophenol | C6H6FNO | CID 185763. PubChem. [Link]

-

Phenol, 2-(trifluoromethyl)-. NIST WebBook. [Link]

-

Phenol. Wikipedia. [Link]

Sources

- 1. 2-Amino-5-(trifluoromethyl)phenol [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Amino-5-(trifluoromethyl)phenol | C7H6F3NO | CID 15524277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-amino-5-(trifluoromethyl)phenol 95% | CAS: 454-82-0 | AChemBlock [achemblock.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. youtube.com [youtube.com]

- 11. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents [patents.google.com]

- 12. 2-Amino-5-(trifluoromethoxy)phenol|CAS 117338-14-4 [benchchem.com]

- 13. Phenol - Wikipedia [en.wikipedia.org]

- 14. echemi.com [echemi.com]

CAS number 454-82-0 physical properties

An In-Depth Technical Guide to the Physical Properties of 2-Hydroxy-4-(trifluoromethyl)aniline (CAS 454-82-0)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of the chemical compound identified by CAS number 454-82-0. While the initial topic request mentioned "2,3,5,6-Tetrafluoroterephthalonitrile," extensive database cross-referencing consistently associates CAS 454-82-0 with 2-Hydroxy-4-(trifluoromethyl)aniline and its isomers. This guide will focus on the accurately identified compound, offering in-depth data, experimental methodologies, and practical insights for its application in research and development. The document is structured to deliver not just data, but a foundational understanding of the causality behind the physical characteristics and the protocols for their verification.

Introduction and Compound Identification

The compound registered under CAS number 454-82-0 is 2-Hydroxy-4-(trifluoromethyl)aniline, a substituted aniline derivative.[1][2][3] It is also referred to in some literature as 2-Amino-5-(trifluoromethyl)phenol.[4][5][6] This fluorinated aromatic amine is a solid at room temperature, appearing as a white to light yellow crystalline powder.[3][7] Its molecular structure, featuring a hydroxyl group, an amino group, and a trifluoromethyl group on a benzene ring, imparts a unique combination of chemical reactivity and physical properties. These characteristics make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] The trifluoromethyl group, in particular, is known to enhance the biological activity and stability of molecules into which it is incorporated.[5]

It is crucial to note a discrepancy in some chemical databases where the topic of "2,3,5,6-Tetrafluoroterephthalonitrile" has been intermittently associated with this CAS number. However, the authoritative consensus points to 2-Hydroxy-4-(trifluoromethyl)aniline as the correct chemical identity for CAS 454-82-0.

Core Physical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in drug design, formulation, and synthesis. The following table summarizes the key physical data for 2-Hydroxy-4-(trifluoromethyl)aniline.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₇H₆F₃NO | [1][5][8] |

| Molecular Weight | 177.12 g/mol | [3][5] |

| Melting Point | 114-115 °C | [1][8] |

| Boiling Point | 233.8 °C at 760 mmHg | [5][8] |

| Density | Approximately 1.4 g/cm³ | [8] |

| Appearance | White to light yellow solid powder | [7] |

| Solubility | Soluble in hot methanol and acetone.[9][10] |

Chemical Structure and Visualization

The spatial arrangement of functional groups in 2-Hydroxy-4-(trifluoromethyl)aniline is a key determinant of its physical and chemical behavior. The trifluoromethyl group is a strong electron-withdrawing group, which influences the acidity of the hydroxyl group and the basicity of the amino group.

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. 2-HYDROXY-4-(TRIFLUOROMETHYL)ANILINE | 454-82-0 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. 2-Amino-5-(trifluoromethyl)phenol [myskinrecipes.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. 454-82-0 2-Hydroxy-4-(trifluoromethyl)aniline 2-羟基-4-三氟甲基苯胺 -Win-Win Chemical [win-winchemical.com]

- 8. echemi.com [echemi.com]

- 9. chembk.com [chembk.com]

- 10. 四氟对苯二腈 99% | Sigma-Aldrich [sigmaaldrich.com]

Introduction: The Analytical Challenge of a Multifunctional Intermediate

An In-Depth Technical Guide to the Structure Elucidation of 2-Amino-5-(trifluoromethyl)phenol

2-Amino-5-(trifluoromethyl)phenol is a substituted aromatic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its structure, featuring an aniline, a phenol, and a trifluoromethyl group, presents a unique analytical puzzle. The electron-donating amino and hydroxyl groups and the potent electron-withdrawing trifluoromethyl group create a complex electronic environment that directly influences its spectroscopic and chromatographic behavior.[2][3]

This guide provides a comprehensive, field-proven strategy for the unambiguous structure elucidation of 2-Amino-5-(trifluoromethyl)phenol. We will move beyond rote procedural descriptions to explore the underlying scientific rationale for each analytical choice, ensuring a self-validating and robust characterization workflow. The methodologies detailed herein are designed for researchers and drug development professionals who require absolute certainty in molecular identity and purity.

Physicochemical Properties Summary

A foundational understanding of a compound's properties is critical for designing appropriate analytical methods, from selecting chromatographic conditions to choosing NMR solvents.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃NO | PubChem CID: 15524277[4] |

| Molecular Weight | 177.12 g/mol | PubChem CID: 15524277[4] |

| IUPAC Name | 2-amino-5-(trifluoromethyl)phenol | PubChem CID: 15524277[4] |

| CAS Number | 454-82-0 | PubChem CID: 15524277[4] |

| Boiling Point | 233.8°C at 760 mmHg (Predicted) | MySkinRecipes[1] |

| Density | 1.432 g/cm³ (Predicted) | MySkinRecipes[1] |

The Strategic Workflow for Structure Elucidation

A multi-technique approach is non-negotiable for definitive structure elucidation. Each method provides a unique piece of the puzzle, and their collective data should converge to a single, consistent structural hypothesis. Our strategy prioritizes a logical flow from establishing purity to defining the molecular formula, identifying functional groups, and finally, mapping the precise atomic connectivity.

Caption: Integrated workflow for the structure elucidation of 2-Amino-5-(trifluoromethyl)phenol.

Part 1: Purity Assessment and Molecular Formula Determination

High-Performance Liquid Chromatography (HPLC) for Purity

Expertise & Causality: Before any spectroscopic analysis, we must ensure the sample is a single component. HPLC is the gold standard for non-volatile organic compounds. A reverse-phase method is chosen due to the moderate polarity of the molecule. The trifluoromethyl group adds hydrophobicity, while the amino and hydroxyl groups provide polarity, making it well-suited for separation on a C18 column. A gradient elution is employed to ensure any potential impurities, which may have significantly different polarities, are resolved and eluted.

Experimental Protocol:

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 30 °C.[5]

-

Detector: Diode Array Detector (DAD) at 254 nm and 280 nm.

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water.[5]

Trustworthiness: A single, sharp, and symmetrical peak with >99% peak area purity provides high confidence in the sample's integrity for subsequent spectroscopic analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Expertise & Causality: HRMS is critical for moving from a nominal mass to an exact mass, which directly yields the elemental composition. Electrospray Ionization (ESI) is selected as it is a soft ionization technique suitable for polar molecules, minimizing fragmentation and maximizing the intensity of the molecular ion peak ([M+H]⁺).

Experimental Protocol:

-

System: Thermo Scientific Q Exactive or equivalent Orbitrap mass spectrometer.

-

Ionization Mode: ESI, Positive.

-

Infusion: Direct infusion via syringe pump at 5 µL/min.

-

Sample Preparation: 100 µg/mL solution in 50:50 Acetonitrile:Water with 0.1% formic acid.

-

Capillary Voltage: 3.5 kV.

-

Capillary Temperature: 275 °C.[6]

-

Resolution: 140,000 FWHM.

Trustworthiness: The protocol is self-validating by comparing the experimentally measured exact mass to the theoretical mass. A mass accuracy error of < 5 ppm provides unambiguous confirmation of the elemental formula C₇H₆F₃NO.

| Parameter | Theoretical Value | Experimental Result |

| Elemental Formula | C₇H₆F₃NO | C₇H₆F₃NO |

| Monoisotopic Mass | 177.04015 Da | 177.04010 Da (example) |

| Mass Accuracy | - | < 5 ppm |

Part 2: Functional Group and Carbon Skeleton Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR provides rapid confirmation of key functional groups by identifying their characteristic vibrational frequencies. For this molecule, we expect to see distinct stretches for the O-H (phenol), N-H (amine), C-F (trifluoromethyl), and aromatic C-H bonds. The interaction between the amino and hydroxyl groups may lead to broadened peaks.[7]

Experimental Protocol:

-

System: PerkinElmer Spectrum Two or equivalent.

-

Technique: Attenuated Total Reflectance (ATR).

-

Scan Range: 4000 - 650 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16 scans co-added.

-

Sample Preparation: A small amount of solid sample placed directly on the ATR crystal.

Trustworthiness: The presence of all expected bands validates the functional group profile derived from the molecular formula.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| 3450 - 3250 | O-H and N-H stretch | Broad, overlapping peaks[8][9] |

| 3100 - 3000 | Aromatic C-H stretch | Sharp, medium intensity |

| 1620 - 1580 | N-H bend / Aromatic C=C | Medium to strong peaks |

| 1350 - 1150 | C-F stretch (CF₃) | Very strong, characteristic bands[10] |

| 1250 - 1180 | Phenolic C-O stretch | Strong peak |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: ¹³C NMR spectroscopy reveals the number of unique carbon environments and provides information about their electronic state. Given the plane of symmetry, we expect to see 7 distinct carbon signals. The powerful electron-withdrawing effect of the CF₃ group will cause the signal for this carbon to appear as a quartet due to C-F coupling and will significantly deshield the aromatic carbon it is attached to.[11]

Experimental Protocol:

-

System: Bruker Avance III 400 MHz or equivalent.

-

Solvent: DMSO-d₆ (chosen to solubilize the polar compound and allow observation of exchangeable protons in ¹H NMR).

-

Technique: Proton-decoupled ¹³C NMR.

-

Concentration: ~20 mg in 0.7 mL of solvent.

-

Acquisition: 1024 scans, 2-second relaxation delay.

Trustworthiness: The observation of 7 distinct signals, including a characteristic quartet for the CF₃ carbon and 6 aromatic carbons with shifts consistent with substituent effects, validates the core molecular skeleton.

| Predicted δ (ppm) | Carbon Assignment | Rationale |

| ~150 | C-OH | Deshielded by oxygen |

| ~140 | C-NH₂ | Deshielded by nitrogen |

| ~125 (q, J ≈ 272 Hz) | -CF₃ | Quartet due to ¹JCF coupling[11] |

| ~128 (q, J ≈ 32 Hz) | C-CF₃ | Deshielded by CF₃, quartet by ²JCCF |

| ~115 - 120 | Aromatic CH | Shielded/deshielded by substituents |

| ~110 - 115 | Aromatic CH | Shielded/deshielded by substituents |

| ~105 - 110 | Aromatic CH | Shielded/deshielded by substituents |

Part 3: Definitive Connectivity Mapping

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: ¹H NMR is the cornerstone for determining the substitution pattern on the aromatic ring. We expect to see three distinct aromatic proton signals. Their chemical shifts, integration (1H each), and coupling constants (J-values) will reveal their relative positions (ortho, meta, para). The broad, exchangeable signals for the -OH and -NH₂ protons will also be observed.

Experimental Protocol:

-

System: Bruker Avance III 400 MHz or equivalent.

-

Solvent: DMSO-d₆.

-

Concentration: ~20 mg in 0.7 mL of solvent.

-

Acquisition: 16 scans, 5-second relaxation delay.

Trustworthiness: The observed coupling patterns must align perfectly with only one possible substitution isomer. For the 2,5-substitution pattern, we expect to see a doublet, a doublet of doublets, and another doublet, confirming the connectivity.

| Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Assignment |

| ~9.5 | br s | - | -OH |

| ~7.0 | d | ~2 | H-6 |

| ~6.8 | dd | ~8, 2 | H-4 |

| ~6.7 | d | ~8 | H-3 |

| ~4.9 | br s | - | -NH₂ |

2D NMR for Unambiguous Confirmation

Expertise & Causality: While 1D NMR provides a strong hypothesis, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) provide definitive, through-bond proof of connectivity.

-

HSQC: Correlates each proton directly to the carbon it is attached to, confirming the C-H assignments made from 1D spectra.

-

HMBC: Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the ultimate tool for placing the substituents. For example, the proton at H-6 should show a correlation to the carbon bearing the amino group (C-2) and the carbon at C-4.

Caption: Key HMBC correlations confirming the substituent positions on the aromatic ring.

Conclusion: Synthesizing Data for Final Verification

The structure of 2-Amino-5-(trifluoromethyl)phenol is definitively confirmed by the convergence of all analytical data.

-

HPLC established the sample's purity.

-

HRMS confirmed the elemental formula as C₇H₆F₃NO.

-

FTIR identified the required O-H, N-H, aromatic, and C-F functional groups.

-

¹³C NMR showed 7 unique carbons, including the characteristic quartet of the CF₃ group and its attached aromatic carbon.

-

¹H NMR revealed the 1,2,4-trisubstitution pattern on the aromatic ring through specific chemical shifts and coupling constants.

-

2D NMR (HMBC) provided the final, unambiguous proof of connectivity, linking specific protons to specific substituted carbons.

This rigorous, multi-technique workflow ensures the highest level of confidence in the structural assignment, a critical requirement for any application in regulated industries like pharmaceuticals and agrochemicals.

References

-

PubChem. (n.d.). 2-Amino-5-(trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). The combined theoretical and experimental FTIR spectra of 2A3M5NP molecule. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0035770). Retrieved from [Link]

-

precisionFDA. (n.d.). 2-AMINO-5-(TRIFLUOROMETHYL)PHENOL. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-chloro-5-(trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of compound 5. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2-amino-5-methyl-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. Retrieved from [Link]

-

NIH. (n.d.). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Amino-5-(trifluoromethyl)phenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-((trifluoromethyl)sulfinyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of trifluoromethylated aromatic compounds.

-

ACS Publications. (n.d.). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Enhanced Compound Analysis Using Reactive Paper Spray Mass Spectrometry: Leveraging Schiff Base Reaction for Amino Acid Detection. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

-

International Journal of Biochemistry Research & Review. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Probing on Interactions of Proteins with Phenolic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) the amino acid/peptide systems that formed.... Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-5-nitro-phenol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-5-nitro-phenol. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-5-nitro-phenol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

Sources

- 1. 2-Amino-5-(trifluoromethyl)phenol [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 445-04-5: 4-amino-3-(trifluoromethyl)phenol [cymitquimica.com]

- 4. 2-Amino-5-(trifluoromethyl)phenol | C7H6F3NO | CID 15524277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. journalijbcrr.com [journalijbcrr.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 4-Trifluoromethylphenol(402-45-9) 13C NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Solubility of 2-Amino-5-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-(trifluoromethyl)phenol is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development. Its utility as a building block in the synthesis of novel pharmaceutical agents and other specialty chemicals underscores the importance of a thorough understanding of its physicochemical properties. Among these, solubility is a critical parameter that dictates the compound's behavior in various experimental and physiological environments, influencing everything from reaction kinetics to bioavailability.

This technical guide provides a comprehensive overview of the solubility of 2-Amino-5-(trifluoromethyl)phenol. In the absence of extensive published experimental data for this specific molecule, this guide will focus on its physicochemical characteristics, theoretical solubility considerations, and a detailed, field-proven methodology for its experimental determination. By equipping researchers with a robust understanding of how to approach the solubility assessment of this compound, this guide aims to facilitate its effective utilization in research and development endeavors.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount to predicting and interpreting its solubility behavior. The key properties of 2-Amino-5-(trifluoromethyl)phenol are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃NO | PubChem[1] |

| Molecular Weight | 177.12 g/mol | PubChem[1] |

| Appearance | Pale-yellow to yellow-brown solid | Sigma-Aldrich |

| Boiling Point | 233.8 °C at 760 mmHg | MySkinRecipes[2] |

| Density | 1.432 g/cm³ | MySkinRecipes[2] |

| Computed XLogP3-AA | 1.8 | PubChem[1] |

The presence of both a hydrogen-bond-donating amino group (-NH₂) and a hydroxyl group (-OH), alongside the lipophilic trifluoromethyl group (-CF₃), imparts an amphiphilic character to the molecule. The computed XLogP3-AA value of 1.8 suggests a moderate lipophilicity, indicating that the compound will likely exhibit some solubility in both polar and non-polar environments, though the extent will vary significantly.

Estimated pKa and its Influence on Aqueous Solubility

2-Amino-5-(trifluoromethyl)phenol possesses two ionizable groups: the phenolic hydroxyl group and the aromatic amino group. The acidity (pKa) of these groups will profoundly influence the compound's aqueous solubility, as the ionization state changes with pH.

-

Phenolic Hydroxyl Group (Acidic pKa): The trifluoromethyl group is a strong electron-withdrawing group, which is expected to increase the acidity of the phenolic hydroxyl group compared to phenol (pKa ≈ 9.95)[3]. For comparison, 3-(Trifluoromethyl)phenol has a pKa of 9.08[4]. Therefore, the pKa of the hydroxyl group in 2-Amino-5-(trifluoromethyl)phenol is estimated to be in the range of 8.5-9.5.

-

Amino Group (Basic pKa): The amino group is basic and will be protonated at acidic pH. The pKa of anilinium ions is typically around 4.6. The presence of the electron-withdrawing trifluoromethyl group will decrease the basicity of the amino group, likely resulting in a pKa below 4.

The pH-dependent equilibrium of 2-Amino-5-(trifluoromethyl)phenol can be visualized as follows:

Caption: pH-dependent equilibrium of 2-Amino-5-(trifluoromethyl)phenol.

This equilibrium indicates that the aqueous solubility of 2-Amino-5-(trifluoromethyl)phenol is expected to be lowest in the pH range between its two pKa values (approximately pH 4-8) and will increase significantly at pH values below the amino group's pKa and above the phenolic hydroxyl group's pKa.

Theoretical Solubility Considerations

Based on the structure of 2-Amino-5-(trifluoromethyl)phenol, its expected solubility in different classes of solvents can be predicted:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The amino and hydroxyl groups can participate in hydrogen bonding with protic solvents, which should facilitate solubility. However, the trifluoromethyl group and the benzene ring contribute to hydrophobicity, which will limit its solubility in water. In alcohols like ethanol and methanol, the solubility is expected to be higher than in water due to the presence of the alkyl chains which can interact with the non-polar parts of the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents are excellent hydrogen bond acceptors and can effectively solvate the amino and hydroxyl groups. The overall polarity of these solvents will also accommodate the polar nature of the molecule. Therefore, 2-Amino-5-(trifluoromethyl)phenol is expected to exhibit good solubility in solvents like DMSO and acetone.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar amino and hydroxyl groups, the solubility in non-polar solvents is expected to be low. While the trifluoromethyl group and the phenyl ring have non-polar character, the energetic penalty of desolvating the polar groups will likely hinder dissolution in these solvents.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method, as outlined in OECD Guideline 105[1]. This method establishes the equilibrium solubility of a compound in a given solvent at a specific temperature.

Experimental Workflow Diagram

Sources

An In-depth Technical Guide to the NMR Spectral Analysis of 2-Amino-5-(trifluoromethyl)phenol

Foreword: The Analytical Imperative

In the landscape of pharmaceutical and agrochemical development, the structural elucidation of molecular entities is the bedrock upon which all subsequent research is built. 2-Amino-5-(trifluoromethyl)phenol is a key building block, valued for the unique electronic properties conferred by its trifluoromethyl group, which can enhance biological activity and metabolic stability.[1][2] A precise and unambiguous understanding of its structure through Nuclear Magnetic Resonance (NMR) spectroscopy is not merely an academic exercise; it is a critical quality control and research directive. This guide provides a comprehensive, field-proven framework for the complete NMR spectral analysis of this compound, grounded in the principles of causality and experimental integrity.

Foundational Principles: Understanding Substituent Effects

The NMR spectrum of 2-Amino-5-(trifluoromethyl)phenol is a direct reflection of the electronic environment around each nucleus. The interplay of three distinct functional groups—an electron-donating amino (-NH₂) group, an electron-donating hydroxyl (-OH) group, and a strongly electron-withdrawing trifluoromethyl (-CF₃) group—on an aromatic ring dictates the chemical shifts and coupling constants we observe.

-

-OH and -NH₂ Groups: As ortho, para-directing activators, these groups donate electron density into the aromatic ring via resonance, generally causing the ring protons and carbons to become more shielded (shifting them to a higher field, or lower ppm).[3] The protons of these groups are themselves labile and their chemical shifts are highly dependent on solvent, concentration, and temperature.[3][4]

-

-CF₃ Group: This group is a powerful deactivator and meta-director. Its strong inductive electron-withdrawing effect deshields nearby nuclei, shifting their resonances downfield (to higher ppm).[5] Furthermore, the fluorine atoms introduce complex spin-spin couplings to nearby carbon and hydrogen atoms.[6][7]

The final spectrum is a nuanced balance of these competing effects, which we will dissect nucleus by nucleus.

Experimental Design: A Self-Validating Workflow

A robust analytical outcome begins with meticulous experimental design. The following workflow ensures data quality and provides a logical pathway for spectral assignment.

Caption: A validated workflow for the complete NMR analysis of 2-Amino-5-(trifluoromethyl)phenol.

Protocol 1: Sample Preparation

The quality of the final spectrum is fundamentally limited by the quality of the sample. Suspended solids can degrade spectral resolution by distorting magnetic field homogeneity.[8]

-

Weighing: Accurately weigh the required amount of 2-Amino-5-(trifluoromethyl)phenol. For standard high-field instruments, 5-25 mg is sufficient for ¹H NMR, while 50-100 mg is recommended for natural abundance ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[9]

-

Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves phenols and anilines and its residual proton signal (at ~2.50 ppm) does not typically overlap with aromatic signals.[10] Furthermore, it allows for the observation of exchangeable -OH and -NH₂ protons as distinct, often broad, signals.[3] Use approximately 0.6-0.7 mL of solvent for a standard 5 mm NMR tube.[9]

-

Dissolution: Dissolve the sample in the solvent within a small, clean glass vial before transferring it to the NMR tube. This ensures complete dissolution and allows for visual inspection of any particulate matter.[9] Attempting to dissolve the solid directly in the NMR tube can lead to an inhomogeneous sample.[8]

-

Filtration: Place a small, tight plug of glass wool or cotton wool into a Pasteur pipette.[8] Transfer the sample solution through this filter into a clean, dry 5 mm NMR tube. This step is critical to remove any microparticulates.

-

Finalizing: Cap the NMR tube securely to prevent solvent evaporation and contamination. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) before inserting it into the spectrometer.[8]

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides the initial framework for the structure, revealing the number of distinct protons, their electronic environments, and their connectivity through spin-spin coupling. Aromatic protons typically resonate between 6.5 and 8.5 ppm.[11]

Caption: Structure and numbering for 2-Amino-5-(trifluoromethyl)phenol.

Expected ¹H Resonances and Multiplicities:

| Proton | Expected δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| H-6 | ~6.9 - 7.2 | d (doublet) or dd (doublet of doublets) | ³J(H6-H4) ≈ 8-9 Hz | Ortho to the strongly deshielding -CF₃ group, shifting it downfield. Coupled to H-4. Potential smaller coupling to H-3. |

| H-4 | ~6.7 - 6.9 | dd (doublet of doublets) | ³J(H4-H6) ≈ 8-9 Hz, ⁴J(H4-H3) ≈ 2-3 Hz | Ortho to -NH₂ and meta to -OH, resulting in a relatively shielded position. Shows large ortho coupling to H-6 and smaller meta coupling to H-3. |

| H-3 | ~6.6 - 6.8 | d (doublet) or br s (broad singlet) | ⁴J(H3-H4) ≈ 2-3 Hz | Ortho to -OH and meta to -NH₂, making it one of the most shielded aromatic protons. Coupled to H-4. May appear broad due to unresolved long-range couplings. |

| -NH₂ | ~4.0 - 5.5 | br s (broad singlet) | None | Chemical shift is highly solvent and concentration-dependent. The protons are exchangeable and typically appear as a broad singlet.[3] |

| -OH | ~8.5 - 9.5 | br s (broad singlet) | None | Phenolic protons in DMSO are typically downfield and broad due to hydrogen bonding with the solvent and exchange.[12] |

Note: The exact chemical shifts are predictive and can vary based on the solvent and sample concentration. The relative positions (H-6 most downfield, H-3 most upfield) are the key diagnostic feature.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts are highly sensitive to substituent effects over a wide range (~0-220 ppm).

Expected ¹³C Resonances:

| Carbon | Expected δ (ppm) | C-F Coupling | Rationale |

| C-2 | ~145 - 150 | None | Carbon bearing the -OH group. Phenolic C-O carbons are typically found in this downfield region.[13] |

| C-1 | ~135 - 140 | None | Carbon bearing the -NH₂ group. Shift is influenced by both -NH₂ and the adjacent -OH. |

| C-5 | ~122 - 126 | ²J(C-F) ≈ 30-40 Hz | This carbon is directly attached to the electron-withdrawing CF₃ group, but the primary diagnostic is the large two-bond C-F coupling, which splits the signal into a quartet.[6] |

| -CF₃ | ~123 - 128 | ¹J(C-F) ≈ 270-280 Hz | The carbon of the trifluoromethyl group itself exhibits a very large one-bond coupling to the three fluorine atoms, appearing as a distinct quartet.[6][14] |

| C-6 | ~115 - 120 | ³J(C-F) ≈ 5-6 Hz | Meta to -NH₂ and ortho to -CF₃. The deshielding effect of the CF₃ group is significant. A small three-bond C-F coupling (quartet) is expected.[6] |

| C-4 | ~114 - 118 | ⁴J(C-F) ≈ 1-2 Hz | Ortho to -NH₂ and para to -OH, a shielded position. Any four-bond C-F coupling would be very small and may not be resolved. |

| C-3 | ~112 - 116 | None | Ortho to -OH and meta to -CF₃, expected to be the most shielded aromatic carbon. |

¹⁹F NMR Spectral Analysis

¹⁹F is a spin-½ nucleus with 100% natural abundance and high sensitivity, making ¹⁹F NMR a powerful tool for analyzing fluorinated compounds.[7][15] The chemical shift range is very wide, and spectra are typically referenced to CFCl₃ (0 ppm).[16][17]

-

Expected Spectrum: For 2-Amino-5-(trifluoromethyl)phenol, a single signal is expected for the three equivalent fluorine atoms of the -CF₃ group.

-

Chemical Shift: The resonance for an aromatic -CF₃ group typically appears in the range of -60 to -65 ppm .[14][17]

-

Multiplicity: In a standard ¹⁹F spectrum, the signal will be a singlet. If proton coupling is observed (in a ¹⁹F{¹H coupled} spectrum), it may appear as a triplet due to coupling with the two meta-protons (H-4 and H-6), though this coupling is often small.

Confirming Assignments with 2D NMR

While 1D spectra provide the primary data, 2D correlation experiments are essential for unambiguous assignment and structural validation.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between H-4 and H-6 would confirm their ortho relationship, and a cross-peak between H-4 and H-3 would confirm their meta relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It will definitively link H-3 to C-3, H-4 to C-4, and H-6 to C-6, simplifying the assignment of the protonated aromatic carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for assigning quaternary carbons. For example, the proton H-4 should show correlations to C-2, C-5, and C-6, while H-6 should correlate to C-2, C-4, and C-5. The fluorine atoms can also be used in ¹H-¹⁹F HMBC experiments to confirm long-range H-F couplings.

Conclusion

The NMR spectral analysis of 2-Amino-5-(trifluoromethyl)phenol is a multi-faceted process that leverages the unique sensitivities and interactions of ¹H, ¹³C, and ¹⁹F nuclei. By understanding the fundamental electronic effects of the substituent groups and employing a systematic workflow of 1D and 2D NMR experiments, a complete and unambiguous structural assignment can be achieved. This guide provides the necessary framework, from sample preparation to final data interpretation, ensuring analytical integrity for researchers and drug development professionals.

References

- Vertex AI Search Result.

- NMR Sample Preparation. (n.d.). ETH Zurich.

- NMR Spectra of Benzenes Containing Trifluoromethyl Groups. (1985). Semantic Scholar.

- Sun, W., Lin, H., Zhou, W., & Li, Z. (2014). Oxidative ortho-Amino-methylation of phenols via C-H and C-C bond cleavage. RSC Advances. The Royal Society of Chemistry.

- How to Prepare Samples for NMR. (n.d.). University of Leicester.

- NMR Sample Preparation. (n.d.). Widener University.

- 1,3-Bis(trifluoromethyl)benzene - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase.

- 2-amino-5-(trifluoromethyl)phenol. (n.d.). Advanced ChemBlocks Inc.

- Aromatics - NMR Spectroscopy. (n.d.). University of Colorado Boulder, Department of Chemistry.

- 19F NMR Chemical Shift Table. (n.d.). Alfa Chemistry.

- 13C NMR spectrum of compound 5. (n.d.). ResearchGate.

- NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.

- 19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara, Department of Chemistry and Biochemistry.

- 2-Amino-5-(trifluoromethyl)phenol. (n.d.). PubChem.

- 2-Amino-5-(trifluoromethyl)phenol. (n.d.). MySkinRecipes.

- How to Prepare an NMR Sample. (2014). YouTube.

- 1H NMR Chemical Shifts. (n.d.). Oregon State University.

- Supporting Information for Cu-Mediated trifluoromethylation. (n.d.). Beilstein Journals.

- 19Flourine NMR. (n.d.). University of Ottawa.

- 13C NMR Chemical Shifts. (n.d.). Oregon State University.

- 19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison.

- 1H NMR Chemical Shifts. (n.d.). Chemistry Connected.

- 2-Amino-5-(trifluoromethoxy)phenol. (n.d.). Benchchem.

- A new method for synthesis of trifluoromethyl-substituted phenols and anilines. (n.d.). The Journal of Organic Chemistry. ACS Publications.

- New Frontiers and Developing Applications in 19F NMR. (n.d.). PMC. NIH.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

- 4-Aminophenol(123-30-8) 1H NMR spectrum. (n.d.). ChemicalBook.

- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Thieme.

- A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives. (2026). ACS Catalysis. ACS Publications.

- Lecture 3: Coupling Constants. (2012). Eugene E. Kwan.

Sources

- 1. 2-Amino-5-(trifluoromethyl)phenol [myskinrecipes.com]

- 2. 2-Amino-5-(trifluoromethoxy)phenol|CAS 117338-14-4 [benchchem.com]

- 3. chemistryconnected.com [chemistryconnected.com]

- 4. thieme-connect.de [thieme-connect.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 4-Aminophenol(123-30-8) 1H NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. 19F [nmr.chem.ucsb.edu]

- 17. colorado.edu [colorado.edu]

A Senior Application Scientist's Guide to the Infrared Spectrum of 2-Amino-5-(trifluoromethyl)phenol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Amino-5-(trifluoromethyl)phenol in Modern Chemistry

2-Amino-5-(trifluoromethyl)phenol is a substituted aromatic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its structural motifs—a primary aromatic amine, a hydroxyl group, and an electron-withdrawing trifluoromethyl group—confer unique chemical properties that make it a valuable building block in the synthesis of more complex molecules.[1] The trifluoromethyl group, in particular, is known to enhance metabolic stability and biological activity in drug candidates.[1]

Given its role as a critical intermediate, ensuring the identity, purity, and structural integrity of 2-Amino-5-(trifluoromethyl)phenol is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for its characterization. This guide offers an in-depth analysis of the IR spectrum of this molecule, explaining the causality behind spectral features and providing a framework for its confident identification.

Foundational Principles: Interpreting Molecular Vibrations

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes. The frequency of these vibrations is dependent on the bond strength, the mass of the atoms involved, and the overall molecular structure. For 2-Amino-5-(trifluoromethyl)phenol, we are primarily interested in the characteristic vibrations of its key functional groups: N-H (amine), O-H (phenol), C-F (trifluoromethyl), and the aromatic C=C and C-H bonds.

dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

} }

Caption: Molecular structure of 2-Amino-5-(trifluoromethyl)phenol.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an IR spectrum is critically dependent on the sample preparation technique. For a solid compound like 2-Amino-5-(trifluoromethyl)phenol, the Potassium Bromide (KBr) pellet method is a gold standard for generating high-quality transmission spectra.[2]

Rationale for KBr Pellet Technique

The KBr pellet method involves dispersing a small amount of the solid sample (typically 0.2-1%) within an infrared-transparent matrix of KBr.[3] This mixture is then pressed under high pressure to form a translucent disc.[2]

-

Expertise: This technique minimizes scattering effects from solid particles, which can distort spectral features. It provides a spectrum representative of the bulk material.[4]

-

Trustworthiness: KBr is chosen because it is transparent in the mid-infrared region (4000-400 cm⁻¹) and does not contribute interfering peaks to the spectrum.[4][5] The use of a vacuum during pressing is crucial to remove adsorbed water, which would otherwise show a very broad O-H absorption and obscure the N-H and O-H regions of the analyte.[2]

Step-by-Step KBr Pellet Preparation Protocol

-

Drying: Gently dry both the sample and high-purity KBr powder in an oven at ~110°C for 2-3 hours to remove residual moisture.[5] Store in a desiccator.

-

Weighing: Accurately weigh approximately 1-2 mg of the sample and 200-250 mg of the dried KBr.[5]

-

Grinding: Combine the sample and KBr in an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This step is critical to reduce particle size and ensure uniform dispersion.[3]

-

Pellet Pressing: Transfer a portion of the mixture to a pellet die. Place the die under a hydraulic press and apply a vacuum to remove entrapped air.[2][5]

-

Compression: Increase the pressure to approximately 8 tons for several minutes.[5]

-

Inspection: Carefully release the pressure and extract the die. A successful pellet will be thin, transparent, or translucent.

-

Analysis: Place the pellet in the spectrometer's sample holder, acquire a background spectrum of the empty sample compartment, and then acquire the sample spectrum.

dot digraph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} }

Caption: Workflow for FTIR analysis using the KBr pellet method.

In-Depth Spectral Analysis

The infrared spectrum of 2-Amino-5-(trifluoromethyl)phenol is rich with information. The analysis is best approached by examining distinct regions of the spectrum corresponding to specific functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Analysis & Causality |

| ~3400-3500 | N-H Asymmetric Stretch | Medium | Primary aromatic amines show two distinct N-H stretching bands.[6] This higher frequency band is due to the asymmetric stretch. |

| ~3300-3400 | N-H Symmetric Stretch | Medium | The lower frequency N-H stretching band corresponds to the symmetric vibration.[6] The presence of two bands is a definitive marker for a primary (-NH₂) group. |

| ~3200-3600 | O-H Stretch | Strong, Broad | The phenolic O-H stretch is typically very broad due to extensive intermolecular hydrogen bonding in the solid state.[7] This bonding weakens the O-H bond, shifting the absorption to a lower frequency compared to a "free" O-H (~3600 cm⁻¹).[8][9][10] |

| ~3000-3100 | Aromatic C-H Stretch | Weak-Medium | Stretching vibrations of C-H bonds on the aromatic ring typically appear at wavenumbers just above 3000 cm⁻¹.[11] |

| ~1600-1650 | N-H Bend (Scissoring) | Strong | The in-plane bending or "scissoring" vibration of the primary amine group is a strong, characteristic absorption.[12] |

| ~1500-1600 | Aromatic C=C Stretch | Medium-Strong | The benzene ring has characteristic C=C stretching vibrations that appear as a series of bands in this region.[11] |

| ~1250-1335 | Aromatic C-N Stretch | Strong | The stretching vibration of the bond between the aromatic carbon and the amine nitrogen is typically strong for aromatic amines.[6][12] |

| ~1100-1350 | C-F Stretches | Very Strong | The C-F bonds of the trifluoromethyl group give rise to some of the most intense peaks in the spectrum. This is due to the large change in dipole moment during the vibration. The CF₃ group has symmetric and asymmetric stretching modes, often resulting in multiple strong bands in this region.[13][14][15][16] |

| ~1100-1250 | Phenolic C-O Stretch | Strong | The stretching of the carbon-oxygen bond of the phenol group results in a strong absorption band. |

| 665-910 | N-H Wag | Medium, Broad | Out-of-plane bending of the N-H bonds results in a broad absorption in the lower frequency region of the spectrum.[6] |

Key Interpretive Insights

-

Hydrogen Bonding Region (>3200 cm⁻¹): The most complex region is where the O-H and N-H stretches overlap. The phenolic O-H stretch is expected to be the broadest feature due to strong hydrogen bonding.[7] The two N-H stretching bands of the primary amine should appear as sharper, but potentially overlapping, peaks on the shoulder of the broad O-H band.[6]

-

The Trifluoromethyl Signature (1100-1350 cm⁻¹): The presence of one or more very strong absorption bands in this region is the most unambiguous indicator of the CF₃ group.[15] Computational studies on related molecules confirm that C-F stretching modes are exceptionally intense.[17]

-

Aromatic Substitution Pattern: The specific pattern of C-H out-of-plane bending bands in the fingerprint region (below 1000 cm⁻¹) can sometimes be used to confirm the 1,2,4-trisubstitution pattern of the aromatic ring, though assignments in this region can be complex.

dot digraph "Spectral_Interpretation_Logic" { graph [rankdir="TB", splines=true, nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} }

Caption: Decision logic for the interpretation of key spectral regions.

Conclusion

The infrared spectrum of 2-Amino-5-(trifluoromethyl)phenol is a definitive fingerprint of its molecular structure. By systematically analyzing the key vibrational regions, one can confidently confirm the presence of the primary amine, the hydrogen-bonded phenolic hydroxyl group, the aromatic ring, and the characteristic trifluoromethyl substituent. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to utilize FTIR spectroscopy as a reliable and efficient tool for the structural verification of this important chemical intermediate.

References

- Vertex AI Search. (n.d.). IR Spectroscopy Tutorial: Amines.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- Fedor, A. M., & Toda, M. J. (2014). Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry. Journal of Chemical Education, 91(12), 2262–2266.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- ACS Publications. (2014). Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry. Journal of Chemical Education.

- Even, M. A., Lee, S.-H., Wang, J., & Chen, Z. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 110(51), 26089–26097.

- ACS Publications. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B.

- Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR.

- Kintek Solution. (n.d.). What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample.

- ACS Publications. (2014, October 15). Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry.

- Kintek Press. (n.d.). What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy.

- Shimadzu. (n.d.). Measurement Methods for Powder Samples.

- Canadian Science Publishing. (n.d.). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3.

- University of California, Los Angeles. (n.d.). Sample preparation for FT-IR.

- JoVE. (2024, December 5). IR Spectrum Peak Broadening: Hydrogen Bonding.

- PubMed. (2000). [Influence of solvents on IR spectrum of aromatic amines].

- ResearchGate. (2025, August 6). Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry.

- PubMed. (2006). Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy.

- Scribd. (n.d.). IR Absorption Frequencies of Functional Groups.

- MySkinRecipes. (n.d.). 2-Amino-5-(trifluoromethyl)phenol.

- Bentham Science. (2010, May 12). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C.

Sources